4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
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Overview
Description
4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine core, which is further substituted with tert-butyl, methyl, and phenyl groups.
Preparation Methods
The synthesis of 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate: Used in the synthesis of Zanubrutinib, a selective inhibitor of Bruton’s tyrosine kinase.
1-tert-Butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea: A selective tyrosine kinase inhibitor with potential anticancer properties.
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
IUPAC Name |
4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-15-19(16-8-6-5-7-9-16)20-22-17(21(2,3)4)14-18(25(20)23-15)24-10-12-26-13-11-24/h5-9,14H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWFSCSIEKZSIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647719 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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